N-(5-chloro-2,4-disulfamoylphenyl)benzamide

Description

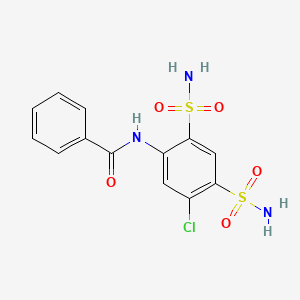

N-(5-Chloro-2,4-disulfamoylphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 5-chloro-2,4-disulfamoylphenyl moiety. The compound features two sulfonamide groups at the 2- and 4-positions of the phenyl ring, along with a chlorine atom at the 5-position (Fig. 1).

Synthetic routes for this compound typically involve coupling reactions between benzoyl chloride derivatives and substituted anilines. For example, in a study by Zah et al., the compound was synthesized via condensation of 3,5-dimethylbenzoyl chloride with 5-chloro-2,4-disulfamoylaniline, yielding a product with a melting point of 212–214°C and distinct FT-IR peaks at 1690 cm⁻¹ (C=O stretch) and 970 cm⁻¹ (C–Cl stretch) . Its pharmacological relevance lies in its inhibition of CA isoforms, particularly CA II and IX, which are implicated in glaucoma, epilepsy, and cancer .

Properties

Molecular Formula |

C13H12ClN3O5S2 |

|---|---|

Molecular Weight |

389.8 g/mol |

IUPAC Name |

N-(5-chloro-2,4-disulfamoylphenyl)benzamide |

InChI |

InChI=1S/C13H12ClN3O5S2/c14-9-6-10(17-13(18)8-4-2-1-3-5-8)12(24(16,21)22)7-11(9)23(15,19)20/h1-7H,(H,17,18)(H2,15,19,20)(H2,16,21,22) |

InChI Key |

OOGNJUFXKFRSTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2,4-disulfamoylphenyl)benzamide typically involves the reaction of 5-chloro-2,4-disulfamoylphenylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The use of solvents and reagents is carefully controlled to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2,4-disulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the disulfamoyl groups to amine groups using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2,4-disulfamoylphenyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interfere with specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-disulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The presence of disulfamoyl groups enhances its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of N-(5-Chloro-2,4-Disulfamoylphenyl)Benzamide and Analogues

Key Observations :

- Sulfamoyl vs. Sulfonamide Groups : Unlike analogues with single sulfonamide groups (e.g., N-(5-bromo-4-phenyl-thiazol-2-yl)-benzamide ), the dual sulfamoyl groups in This compound enhance CA inhibition by forming stronger interactions with zinc in the enzyme’s active site .

- Heterocyclic Modifications : Compounds like N-(thiazol-2-yl)benzamide and N-(pyridin-2-yl)-benzamide prioritize heterocyclic substitutions for kinase or catalytic applications, diverging from the CA-specific targeting of the parent compound .

Pharmacological Activity Comparison

Table 2: Pharmacological Data for Selected Analogues

Key Findings :

- Anticancer Potential: While N-(thiazol-2-yl)benzamide derivatives demonstrate moderate cytotoxicity (IC₅₀ = 12 µM), the parent compound’s activity in cancer models remains underexplored, suggesting a niche for CA IX-targeted therapies .

Key Insights :

- Efficiency: Microwave-assisted synthesis (e.g., N-(5-amino-1,3,4-thiadiazole-2-ylmethyl)benzamide) achieves higher yields (85%) compared to conventional methods (73%) for the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.